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molecular formula C8H8N4S B8788096 2-(methylthio)-4-(1H-pyrazol-3-yl)pyrimidine CAS No. 496863-64-0

2-(methylthio)-4-(1H-pyrazol-3-yl)pyrimidine

Cat. No. B8788096
M. Wt: 192.24 g/mol
InChI Key: WGQFHVZWHPKPJM-UHFFFAOYSA-N
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Patent
US07109204B2

Procedure details

A solution of (2E)-3-(dimethylamino)-1-[2-(methylthio)pyrimidin-4-yl]prop-2-en-1-one (1-4, 1.0 g, 4.48 mmol, 1 equiv) and hydrazine hydrochloride (0.62 g, 8.96 mmol, 2 equiv) in ethanol(20 mL) was heated at reflux for 20 hours. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate(2×50 mL) and sat. sodium bicarbonate solution. The combined organic extracts were dried over magnesium sulfate and concentrated to a solid which was triturated with ether to provide 2-(methylthio)-4-(1H-pyrazol-5-yl)pyrimidine (4-1) as a tan solid. 1H NMR (500 MHz, CDCl3) δ 10.8 (br s, 1H), 8.55 (d, 1H, J=5 Hz), 7.68 (d, 1H, J=5 Hz), 7.40 (br s, 1H), 6.96 (br s, 1H), 2.63 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)/[CH:3]=[CH:4]/[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([S:13][CH3:14])[N:8]=1)=O.Cl.[NH2:17]N>C(O)C>[CH3:14][S:13][C:9]1[N:8]=[C:7]([C:5]2[NH:17][N:2]=[CH:3][CH:4]=2)[CH:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(/C=C/C(=O)C1=NC(=NC=C1)SC)C
Name
Quantity
0.62 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate(2×50 mL) and sat. sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C1=CC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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